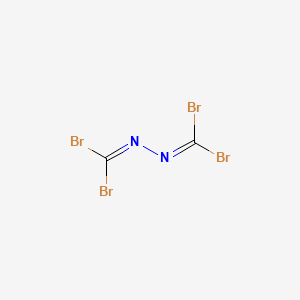

Bis(dibromomethylene)-hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(dibromomethylene)-hydrazine, also known as DBDMH, is a chemical compound that has been widely used in various scientific research applications. It is a halogenated organic compound that contains two bromine atoms and a hydrazine group. DBDMH is a white crystalline solid that is soluble in water and other organic solvents. This compound has been found to have many useful properties, including its ability to act as a disinfectant and an oxidizing agent. In

Mechanism of Action

Bis(dibromomethylene)-hydrazine works by releasing free bromine atoms, which act as a powerful oxidizing agent. The bromine atoms react with organic molecules, breaking down their chemical bonds and destroying their structure. This leads to the inactivation or destruction of microorganisms and organic contaminants.

Biochemical and Physiological Effects:

Bis(dibromomethylene)-hydrazine has been found to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, exposure to high levels of Bis(dibromomethylene)-hydrazine can cause irritation to the eyes, skin, and respiratory tract.

Advantages and Limitations for Lab Experiments

Bis(dibromomethylene)-hydrazine has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, stability, and ease of use. However, it also has some limitations, such as its potential toxicity to researchers and the need for careful handling and storage.

Future Directions

There are several future directions for research on Bis(dibromomethylene)-hydrazine, including its use in the treatment of water and wastewater, its potential as a flame retardant, and its application in the development of new disinfectants and oxidizing agents. Further studies are needed to explore the mechanisms of action of Bis(dibromomethylene)-hydrazine and to determine its long-term effects on human health and the environment.

Synthesis Methods

Bis(dibromomethylene)-hydrazine can be synthesized by reacting hydrazine hydrate with dibromomethane in the presence of a strong acid catalyst. The reaction is exothermic and must be carefully controlled to avoid dangerous conditions. The yield of Bis(dibromomethylene)-hydrazine can be improved by using a solvent such as acetic acid or acetonitrile.

Scientific Research Applications

Bis(dibromomethylene)-hydrazine has been used in various scientific research applications, including as a disinfectant, an oxidizing agent, and a flame retardant. It has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. Bis(dibromomethylene)-hydrazine has also been used to treat water and wastewater to remove organic contaminants.

properties

IUPAC Name |

1,1-dibromo-N-(dibromomethylideneamino)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKUMERQABYXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=C(Br)Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679540 |

Source

|

| Record name | (Dibromomethylidene)carbonohydrazonoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(dibromomethylene)-hydrazine | |

CAS RN |

14928-04-2 |

Source

|

| Record name | (Dibromomethylidene)carbonohydrazonoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)